molecular formula C17H21N3O3 B12876634 4-Morpholinepropanamide, alpha-methyl-N-(3-phenyl-5-isoxazolyl)- CAS No. 86683-57-0

4-Morpholinepropanamide, alpha-methyl-N-(3-phenyl-5-isoxazolyl)-

Cat. No.: B12876634
CAS No.: 86683-57-0
M. Wt: 315.37 g/mol
InChI Key: ZTKNDRDEXTUPOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinepropanamide, alpha-methyl-N-(3-phenyl-5-isoxazolyl)- involves multiple steps, including the formation of the morpholine ring, the attachment of the propanamide group, and the incorporation of the isoxazole ring. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Morpholinepropanamide, alpha-methyl-N-(3-phenyl-5-isoxazolyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

4-Morpholinepropanamide, alpha-methyl-N-(3-phenyl-5-isoxazolyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Morpholinepropanamide, alpha-methyl-N-(3-phenyl-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Morpholinepropanamide, alpha-methyl-N-(3-phenyl-5-isoxazolyl)- include other morpholine derivatives, propanamide derivatives, and isoxazole-containing compounds.

Uniqueness

The uniqueness of 4-Morpholinepropanamide, alpha-methyl-N-(3-phenyl-5-isoxazolyl)- lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

86683-57-0

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

2-methyl-3-morpholin-4-yl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C17H21N3O3/c1-13(12-20-7-9-22-10-8-20)17(21)18-16-11-15(19-23-16)14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3,(H,18,21)

InChI Key

ZTKNDRDEXTUPOU-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCOCC1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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